REACTION_SMILES
|
[BrH:18].[C:1]([CH:2]=[CH:3][C:4](=[O:5])[OH:6])(=[O:7])[O:8][CH3:9].[CH3:19][C:20](=[O:21])[OH:22].[OH:10][C:11]([CH:12]=[CH:13][C:14](=[O:15])[OH:16])=[O:17]>>[C:1]([CH:2]([CH2:3][C:4](=[O:5])[OH:6])[Br:18])(=[O:7])[O:8][CH3:9]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
COC(=O)C=CC(=O)O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C=CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
O=C(O)C=CC(=O)O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C=CC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C(Br)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |